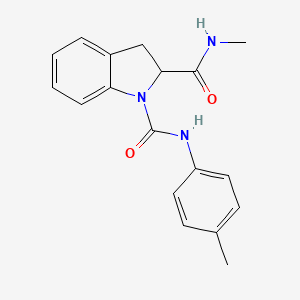

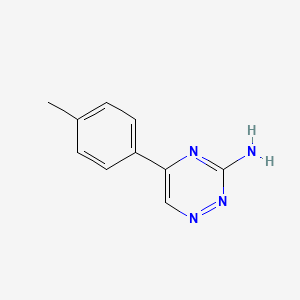

![molecular formula C7H4N2O3 B2415190 4-Nitrobenzo[d]isoxazole CAS No. 1823353-28-1](/img/structure/B2415190.png)

4-Nitrobenzo[d]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrobenzo[d]isoxazole is a chemical compound with the linear formula C7H4N2O3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes due to the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported .Molecular Structure Analysis

The molecular structure of 4-Nitrobenzo[d]isoxazole can be analyzed using various techniques such as IR, 1 H NMR, 13 C NMR, CHN analysis, and single-crystal X-ray Crystallography . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrobenzo[d]isoxazole can be analyzed using density functional theory (DFT) analysis . The electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness ( η ), Mulliken electronegativity ( χ ), chemical potential ( μ) and electrophilicity ( ω ) can be studied .Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The isoxazole ring imparts different activities depending on the substitution of various groups . This makes “4-Nitrobenzo[d]isoxazole” a potential candidate for drug discovery.

Metal-free Synthetic Routes

In the field of synthetic chemistry, isoxazoles are synthesized using various techniques. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, there is a growing interest in developing alternate metal-free synthetic routes . “4-Nitrobenzo[d]isoxazole” could be synthesized using these metal-free routes.

Biological Activities

Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential . They have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . Therefore, “4-Nitrobenzo[d]isoxazole” could potentially exhibit similar biological activities.

Development of New Synthetic Strategies

The development of new synthetic strategies for isoxazole derivatives is based on the most recent knowledge emerging from the latest research . “4-Nitrobenzo[d]isoxazole” could be a target for the development of these new synthetic strategies.

Designing of New Isoxazole Derivatives

The designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . “4-Nitrobenzo[d]isoxazole” could be used as a starting point for the design of new isoxazole derivatives.

Source of New Compounds

Isoxazole is a rich source of new compounds having promising biological activities . Therefore, “4-Nitrobenzo[d]isoxazole” could potentially be a source of new compounds with promising biological activities.

Safety and Hazards

Future Directions

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug is highly anticipated .

Mechanism of Action

Target of Action

Isoxazole compounds have been found to be potent inhibitors of enzymes such as acetylcholinesterase and have shown significant anticancer properties . They are leading the way as small molecule inhibitors (SMIs), opening new pathways for better anti-cancer therapies .

Mode of Action

For instance, they can disrupt cell-surface receptors and intracellular signaling pathways, which may help fight cancer . In the case of acetylcholinesterase, isoxazole-based compounds inhibit the enzyme, thereby affecting the neurotransmission process .

Biochemical Pathways

For instance, they can inhibit the expression of key oncogenes such as c-Myc and CDK6 . This inhibition can disrupt the normal cell cycle and induce apoptosis, leading to the death of cancer cells .

Result of Action

Isoxazole compounds have shown significant anticancer properties . They have been found to inhibit the growth of cancer cells and induce apoptosis . For instance, certain isoxazole hybrids have shown significant antiproliferative activity against HT-1080 cells .

properties

IUPAC Name |

4-nitro-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRLVIBSLCSATP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NOC2=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzo[d]isoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2415110.png)

![3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2415111.png)

![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)

![2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide](/img/structure/B2415120.png)

![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)

![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)